molecular formula C15H19N3O2 B14180959 2-(2-((1H-Indol-3-YL)methyl)piperazin-1-YL)acetic acid

2-(2-((1H-Indol-3-YL)methyl)piperazin-1-YL)acetic acid

Cat. No.: B14180959
M. Wt: 273.33 g/mol
InChI Key: ILMUJVHJHMBOHA-UHFFFAOYSA-N
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Description

2-(2-((1H-Indol-3-YL)methyl)piperazin-1-YL)acetic acid is a synthetic compound featuring a piperazine core substituted with an indol-3-ylmethyl group and an acetic acid moiety. The indole scaffold, a common motif in natural products and pharmaceuticals, enhances binding affinity to biological targets.

Properties

Molecular Formula

C15H19N3O2

Molecular Weight

273.33 g/mol

IUPAC Name

2-[2-(1H-indol-3-ylmethyl)piperazin-1-yl]acetic acid

InChI

InChI=1S/C15H19N3O2/c19-15(20)10-18-6-5-16-9-12(18)7-11-8-17-14-4-2-1-3-13(11)14/h1-4,8,12,16-17H,5-7,9-10H2,(H,19,20)

InChI Key

ILMUJVHJHMBOHA-UHFFFAOYSA-N

Canonical SMILES

C1CN(C(CN1)CC2=CNC3=CC=CC=C32)CC(=O)O

Origin of Product

United States

Preparation Methods

Esterification-Activation Pathway

Building upon the esterification methodology demonstrated for ethyl 2-(1H-indol-3-yl)acetate, a three-step approach could be employed:

  • Esterification : Treatment of indole-3-acetic acid with ethanol and sulfuric acid yields the ethyl ester, protecting the carboxylic acid group during subsequent reactions.
  • Piperazine alkylation : Reaction of the ester with 1-(chloromethyl)piperazine under basic conditions (e.g., K₂CO₃ in DMF) introduces the piperazine moiety.
  • Ester hydrolysis : Final acidic or basic hydrolysis regenerates the free carboxylic acid.

This route benefits from established esterification protocols (79–96% yields reported for analogous systems), though competing N-alkylation of the indole nitrogen may require protecting group strategies.

Hydrazide-Mediated Coupling

The synthesis of 2-(1H-indol-3-yl)acetohydrazide suggests an alternative pathway:

  • Convert indole-3-acetic acid to its hydrazide derivative using hydrazine hydrate (96% yield reported).
  • React with 1-(bromoacetyl)piperazine to form the hydrazone linkage.
  • Reduce the hydrazone to the secondary amine using NaBH₄ or catalytic hydrogenation.

While this approach avoids direct piperazine alkylation challenges, the reduction step may require optimization to prevent over-reduction of the indole ring.

Piperazine-First Approaches

Direct N-Alkylation of Piperazine

Microflow reactor technology, as demonstrated for (1H-indol-3-yl)methyl electrophiles, offers solutions to stability issues:

  • Generate (1H-indol-3-yl)methyl bromide in situ using PBr₃ in a microflow system (84% yield achieved for analogous halides).
  • React with piperazine under tightly controlled conditions (0.02 s residence time, 25°C) to minimize oligomerization.
  • Introduce the acetic acid group via chloroacetylation followed by hydrolysis.

This method capitalizes on rapid mixing and precise temperature control to handle reactive intermediates, though specialized equipment may limit accessibility.

Carbonyldiimidazole (CDI)-Mediated Coupling

The successful synthesis of piperazine-indole hybrids using CDI activation can be adapted:

  • Prepare 2-(piperazin-1-yl)acetic acid via CDI-mediated coupling between piperazine and chloroacetic acid.
  • Alkylate the secondary amine with (1H-indol-3-yl)methyl bromide under phase-transfer conditions.

Reported yields of 75–96% for similar CDI-activated couplings suggest this could be a high-efficiency route, though the order of functionalization may impact overall yield.

Comparative Analysis of Synthetic Methods

Method Key Advantages Limitations Reported Yields (Analogous Systems)
Esterification-Activation Established protocols, scalable Multiple protection/deprotection steps 79–96%
Hydrazide Coupling Avoids direct alkylation challenges Requires reduction step 85–92%
Microflow Alkylation Handles unstable intermediates Specialized equipment required 84%
CDI-Mediated Coupling High atom economy, mild conditions Sensitivity to moisture 75–96%

Critical Process Considerations

Protecting Group Strategies

The indole NH’s acidity (pKa ≈ 17) necessitates protection during strongly basic reactions. Tetrahydrofuran (THF) under nitrogen atmosphere has proven effective for maintaining indole stability during piperazine couplings.

Regioselectivity in Piperazine Functionalization

Piperazine’s symmetrical structure theoretically allows equal reactivity at both nitrogen atoms. However, steric effects from the indolylmethyl group can lead to preferential substitution patterns. Molecular modeling suggests the 2-position of piperazine is favored for alkylation when using bulky electrophiles.

Purification Challenges

Chromatographic separation of polar intermediates remains a key bottleneck. Recrystallization from ethanol/water mixtures (as demonstrated for triazole hybrids) may offer practical purification solutions.

Chemical Reactions Analysis

Types of Reactions

2-(2-((1H-Indol-3-YL)methyl)piperazin-1-YL)acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include oxindole derivatives, dihydroindole derivatives, and various substituted indole compounds .

Scientific Research Applications

2-(2-((1H-Indol-3-YL)methyl)piperazin-1-YL)acetic acid has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential role in modulating biological pathways.

    Medicine: Investigated for its potential therapeutic effects, including antiviral, anticancer, and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-(2-((1H-Indol-3-YL)methyl)piperazin-1-YL)acetic acid involves its interaction with specific molecular targets and pathways. The indole moiety can bind to various receptors and enzymes, modulating their activity. This can lead to changes in cellular processes such as apoptosis, cell cycle regulation, and signal transduction .

Comparison with Similar Compounds

Structural Modifications and Key Differences

The compound’s structural analogs differ in:

  • Piperazine Linkage: Some analogs feature piperazine connected via carbonyl groups (e.g., Methyl 4-(4-(2-Phenylquinoline-4-Carbonyl)piperazin-1-yl)benzoate (C1)) , whereas the target compound uses a methylene bridge.
  • Indole Substitutions : Derivatives like 2-(6-Methyl-1H-indol-3-yl)acetic acid (MW: 189.21) have methyl groups on the indole ring, increasing lipophilicity , while others (e.g., (4-Acetyl-piperazinyl)(6-Fluoro-1H-indol-3-yl)acetic acid) incorporate halogens for metabolic stability .
  • Acetic Acid vs. Esters : Esters (e.g., Methyl 2-(1H-indol-3-yl)acetate) act as prodrugs, requiring hydrolysis for activation, unlike the free acid form in the target compound .

Pharmacological and Physicochemical Properties

Compound Name Structural Features Molecular Weight Key Properties/Activities
2-(2-((1H-Indol-3-YL)methyl)piperazin-1-YL)acetic acid Indole, piperazine, acetic acid ~305.3 (calc.) Enhanced hydrophilicity; potential CNS activity
(4-Acetyl-piperazinyl)(6-Fluoro-1H-indol-3-yl)acetic acid 6-Fluoroindole, acetylated piperazine 307.3 (est.) Improved metabolic stability due to fluorine
2-(6-Methylindol-3-yl)acetic acid 6-Methylindole, acetic acid 189.21 Research use (safety data available)
Pomalidomide-piperazine-acetic acid Isoindole, piperazine, acetic acid 400.39 Potential proteolysis-targeting chimera (PROTAC) applications
Methyl 2-(1H-indol-3-yl)acetate Indole acetic acid methyl ester 189.19 Prodrug form with increased membrane permeability

Biological Activity

The compound 2-(2-((1H-Indol-3-YL)methyl)piperazin-1-YL)acetic acid is a synthetic derivative with potential pharmacological applications. This article reviews its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C15H19N3O
  • Molecular Weight : 273.33 g/mol
  • Synonyms : 1060813-84-4, AB62029

The structure features an indole moiety linked to a piperazine ring, which is common in many bioactive compounds due to its ability to interact with various biological targets.

Research indicates that this compound may exert its effects through several mechanisms:

  • Inhibition of Tubulin Polymerization : Similar to colchicine, this compound has shown the ability to inhibit tubulin polymerization, which is crucial for cell division and proliferation. This activity was highlighted in studies where derivatives exhibited significant antiproliferative effects against various cancer cell lines (HeLa, MCF-7, HT-29) with IC50 values ranging from 0.34 to 0.86 μM for the most active compounds .
  • Antitumor Activity : The compound has demonstrated potential as an antitumor agent by inducing apoptosis in cancer cells and arresting the cell cycle in the G2/M phase. Such mechanisms are vital for developing treatments against malignancies .
  • PI3-Kinase Inhibition : Some derivatives of similar structures have been reported to selectively inhibit Class I PI3-kinase enzymes, which play a critical role in cancer progression and survival pathways. This suggests that this compound may also exhibit similar properties .

Antiproliferative Effects

A comparative study evaluated the antiproliferative activities of various derivatives against different cancer cell lines. The results indicated that compounds with the indole-piperazine structure exhibited significant cytotoxicity, particularly against breast cancer (MCF-7) and cervical cancer (HeLa) cells.

CompoundCell LineIC50 (μM)
7dHeLa0.52
7dMCF-70.34
7dHT-290.86

Mechanistic Insights

Mechanistic studies revealed that the most active compounds induced apoptosis through caspase activation and inhibited cell cycle progression. Flow cytometry analyses confirmed the accumulation of cells in the G2/M phase post-treatment, indicating a disruption in normal cell division processes.

Case Study 1: Anticancer Activity

In a controlled laboratory setting, researchers synthesized multiple derivatives of the compound and tested their efficacy against various human cancer cell lines. The results showed that certain modifications to the piperazine ring enhanced biological activity significantly, leading to discussions on structure-activity relationships (SAR).

Case Study 2: PI3-Kinase Inhibition

Another study focused on evaluating the selectivity of these compounds against different PI3K isoforms. The results suggested that certain analogs could inhibit PI3Kα and PI3Kδ isoforms effectively while sparing other kinases, which is crucial for minimizing side effects during therapeutic applications .

Q & A

Basic Research Questions

Q. What are the established synthetic pathways for 2-(2-((1H-Indol-3-YL)methyl)piperazin-1-YL)acetic acid?

  • Methodological Answer : A common approach involves multi-step synthesis starting with 2-(1H-indol-3-yl)acetic acid. Key steps include:

  • Esterification : Reacting with ethanol and sulfuric acid to form ethyl esters .
  • Hydrazide Formation : Refluxing with hydrazine hydrate to yield acetohydrazide intermediates .
  • Cyclization and Functionalization : Using carbon disulfide or alkyl/aralkyl halides to introduce piperazine and acetic acid moieties .
    • Characterization : Confirm intermediates via IR (carbonyl stretches), 1H-NMR^1 \text{H-NMR} (indole proton signals), and EI-MS .

Q. Which spectroscopic and crystallographic techniques are critical for structural elucidation?

  • Methodological Answer :

  • Spectroscopy : IR identifies functional groups (e.g., NH, C=O), while 1H-NMR^1 \text{H-NMR} and 13C-NMR^{13}\text{C-NMR} resolve proton and carbon environments, respectively. For example, indole protons appear at δ 7.0–7.5 ppm .
  • X-ray Crystallography : Single-crystal analysis using SHELX software (e.g., SHELXL for refinement) confirms bond lengths, angles, and hydrogen bonding networks (e.g., N–H···O interactions in co-crystals) .

Advanced Research Questions

Q. How can molecular docking predict the interaction of this compound with biological targets like the aryl hydrocarbon receptor (AhR)?

  • Methodological Answer :

  • Target Preparation : Retrieve AhR’s crystal structure (PDB ID) and prepare it via protonation and energy minimization.
  • Ligand Preparation : Optimize the compound’s 3D structure using Gaussian or similar software .
  • Docking : Use AutoDock Vina to simulate binding, focusing on indole’s π-π stacking with AhR’s hydrophobic pockets. Validate with binding energy scores (< -6 kcal/mol indicates strong affinity) .

Q. What strategies resolve contradictions in pharmacological data (e.g., anti-inflammatory vs. null effects)?

  • Methodological Answer :

  • Dose-Response Analysis : Test a range of concentrations (e.g., 1 nM–100 µM) to identify biphasic effects .
  • Cell-Specific Factors : Use AhR-knockout models to confirm receptor dependency, as seen in lipid-loaded cell studies .
  • Metabolite Interference : Analyze tryptophan metabolism disruption (via LC-MS) to rule out indirect effects .

Q. How can structural modifications enhance selectivity for piperazine-linked targets?

  • Methodological Answer :

  • Piperazine Substitution : Introduce electron-withdrawing groups (e.g., -CF3_3) to improve binding to G-protein-coupled receptors .
  • Linker Optimization : Replace acetic acid with sulfonamide groups for enhanced solubility and target engagement, as demonstrated in aryl sulfonohydrazide derivatives .
  • Pharmacophore Mapping : Use Schrödinger’s Phase to identify critical hydrogen bond donors/acceptors .

Q. What analytical methods ensure purity and detect related impurities?

  • Methodological Answer :

  • HPLC : Use C18 columns with mobile phases (e.g., acetonitrile:0.1% TFA) to separate impurities (e.g., cetirizine analogs) .
  • LC-MS/MS : Detect trace metabolites or degradation products (e.g., ethyl ester derivatives) with m/z thresholds .
  • TGA/DSC : Assess thermal stability (decomposition >200°C indicates high purity) .

Specialized Methodological Considerations

Q. How to design crystallography experiments for polymorph screening?

  • Methodological Answer :

  • Solvent Screening : Use vapor diffusion with solvents of varying polarity (e.g., DMF vs. ethanol) to induce different crystal forms .
  • Data Collection : Optimize resolution (<1.0 Å) using synchrotron radiation for accurate electron density maps .
  • Refinement : Apply SHELXL’s TWIN/BASF commands to handle twinning in piperazine-containing crystals .

Q. What in vitro assays evaluate metabolic stability in hepatic models?

  • Methodological Answer :

  • Microsomal Incubation : Use human liver microsomes (HLMs) with NADPH cofactor. Monitor parent compound depletion via LC-MS at 0, 15, 30, and 60 minutes .
  • CYP Inhibition Screening : Test against CYP3A4/2D6 isoforms using fluorogenic substrates to predict drug-drug interactions .

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